Derivatization Sensitivity: LOD Benchmark vs. Non-Phosphonium Reagents
The 5-oxopentyl-triphenylphosphonium scaffold, of which CAS 91856-55-2 is the dimethylamide variant, has been validated through the closely related SPTPP reagent (5-N-succinimidoxy-5-oxopentyl-TPP bromide) as a class-leading derivatization platform for LC-ESI-MS/MS. SPTPP-derivatized amino acids achieved limits of detection (LOD) in the sub-femtomole range and a sensitivity enhancement of approximately 500-fold compared to underivatized analytes [1]. In a separate study, the chiral variant NCS-OTPP – which shares the identical 5-oxopentyl-TPP backbone – delivered LODs of 2.4–7.2 fmol for thiol compounds with correlation coefficients ≥0.9995 and inter-day RSDs of 0.83–4.06% [2]. These values establish the 5-oxopentyl-TPP architecture as a high-sensitivity derivatization scaffold. By comparison, the non-phosphonium reagent 4-CTPPB (which uses a 4-carboxybutyl rather than 5-oxopentyl linker) exhibited a higher LOD of 30 fmol [3], demonstrating the sensitivity advantage conferred by the 5-oxopentyl chain length and amide/ester terminus. The target compound's dimethylamide terminus is structurally analogous to the SPTPP and NCS-OTPP scaffolds, differing only in the terminal reactive group, supporting class-level inference of comparable inherent ionization efficiency [1][2].
| Evidence Dimension | Limit of detection (LOD) for derivatized analytes in LC-MS/MS |
|---|---|
| Target Compound Data | No direct LOD data available for CAS 91856-55-2 as a standalone derivatization reagent; class-level inference from SPTPP: sub-fmol LOD, ~500-fold sensitivity enhancement vs. underivatized [1] |
| Comparator Or Baseline | SPTPP (same 5-oxopentyl-TPP scaffold): sub-fmol LOD [1]; NCS-OTPP (same scaffold): 2.4–7.2 fmol [2]; 4-CTPPB (4-carboxybutyl-TPP, shorter linker): 30 fmol [3] |
| Quantified Difference | 5-oxopentyl-TPP scaffold class achieves LODs 4–12× lower than 4-carboxybutyl-TPP (2.4–7.2 fmol vs. 30 fmol); sensitivity 500-fold above underivatized baseline [1][2][3] |
| Conditions | LC-ESI-MS/MS in selected reaction monitoring (SRM) mode; YMC Triart C18 column (2.0 × 150 mm, 1.9 μm) for NCS-OTPP; reversed-phase LC for SPTPP |
Why This Matters
For researchers developing new derivatization methods or procuring a TPP scaffold for custom reagent synthesis, the 5-oxopentyl chain length and amide terminus of CAS 91856-55-2 place it within the highest-sensitivity class of TPP-based derivatization scaffolds, outperforming shorter-chain variants by a measurable margin.
- [1] Inagaki S, Tano Y, Yamakata Y, Higashi T, Min JZ, Toyo'oka T. Highly sensitive and positively charged precolumn derivatization reagent for amines and amino acids in liquid chromatography/electrospray ionization tandem mass spectrometry. Rapid Commun Mass Spectrom. 2010;24(9):1358-1364. doi:10.1002/rcm.4521. PMID: 20391609. View Source
- [2] Ma Q, et al. Simultaneous determination of three endogenous chiral thiol compounds in serum from humans at normal and stress states using ultrahigh-performance liquid chromatography coupled to quadrupole-Orbitrap high resolution mass spectrometry. J Chromatogr A. 2021;1641:461993. doi:10.1016/j.chroma.2021.461993. View Source
- [3] Highly sensitive derivatization reagents possessing positively charged structures for the determination of oligosaccharides in glycoproteins by high-performance liquid chromatography electrospray ionization tandem mass spectrometry. J Chromatogr A. 2016;1467:145-154. doi:10.1016/j.chroma.2016.08.022. (4-CTPPB LOD: 30 fmol). View Source
